2,4-Dichloro-5-propoxyaniline
Description
Contextualization as a Chemical Entity of Research Interest
This compound belongs to the class of anilines, which are aromatic compounds containing an amino group attached to a benzene (B151609) ring. cymitquimica.com The presence of two chlorine atoms and a propoxy group on the benzene ring gives 2,4-dichloro-5-propoxyaniline its distinct chemical properties. cymitquimica.com The chlorine atoms can increase the compound's reactivity and affect its solubility, while the propoxy group can influence its hydrophobicity and stability. cymitquimica.com These characteristics make it a valuable intermediate in the synthesis of more complex molecules. cymitquimica.com
| Property | Value |
| CAS Number | 380844-03-1 |
| Molecular Formula | C9H11Cl2NO |
| Molecular Weight | 220.09 g/mol |
| IUPAC Name | This compound |
Table 1: Chemical and Physical Properties of this compound. Data sourced from multiple public databases. cymitquimica.com
Historical Perspectives in Aniline-Based Synthetic Chemistry
The synthesis of aniline (B41778) derivatives has a rich history, with many related compounds being prepared through the nitration of substituted aromatic compounds followed by reduction. wikipedia.org For instance, this method is employed to convert toluene (B28343) into toluidines and chlorobenzene (B131634) into 4-chloroaniline. wikipedia.org Historically, the reduction of nitroaromatics to form anilines was a significant advancement, with Nikolay Zinin first achieving this in 1842 using sulfide (B99878) salts. wikipedia.org Subsequently, the Béchamp reduction, using iron as the reductant, became a widely used method. wikipedia.org While these stoichiometric routes are still useful for producing specialty anilines, modern synthetic methods have expanded the toolkit available to chemists. wikipedia.org
The development of methods for creating highly functionalized anilines has been a continuous area of research. This includes techniques for the selective functionalization of the benzene ring, which is crucial for building complex molecular architectures. acs.org
Contemporary Significance as a Precursor Molecule in Organic Synthesis
In modern organic synthesis, this compound serves as an important precursor molecule. cymitquimica.com It is particularly noted for its role as an intermediate in the synthesis of agrochemicals, such as fungicides and herbicides. patsnap.com
The synthesis of this compound often starts with materials like 2,4-dichlorophenol (B122985) or other chlorinated nitrobenzene (B124822) compounds. Key synthetic steps involve the etherification to add the propoxy group and the reduction of a nitro group to the amine, which yields the final product. One documented method for this reduction uses hydrazine (B178648) hydrate (B1144303) in the presence of a composite catalyst. patsnap.comgoogle.com
Synthesis Methods for this compound (and its isopropoxy analog)
| Starting Material | Key Steps | Reagents/Conditions for Reduction | Yield (%) |
| 2,4-dichlorophenol | Etherification, Reduction of nitro group | Hydrazine hydrate, composite catalyst, ethanol (B145695), 60-80°C | 95.4 - 96.3 |
| 2,4-dichloro-5-isopropoxynitrobenzene | Reduction of nitro group | Hydrazine hydrate, composite catalyst, ethanol, 60-80°C | 95.4 - 96.3 |
Table 2: Overview of synthetic approaches to this compound and a related isomer, highlighting the high yields achievable with modern reduction methods. patsnap.comgoogle.com
The reactivity of the aniline and the chlorine atoms allows for further chemical transformations. For example, the amine group can undergo diazotization, a reaction that converts it into a diazonium salt. wikipedia.org This intermediate can then be replaced by a variety of other functional groups, significantly expanding the synthetic utility of the parent aniline. wikipedia.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
380844-03-1 |
|---|---|
Molecular Formula |
C9H11Cl2NO |
Molecular Weight |
220.09 g/mol |
IUPAC Name |
2,4-dichloro-5-propoxyaniline |
InChI |
InChI=1S/C9H11Cl2NO/c1-2-3-13-9-5-8(12)6(10)4-7(9)11/h4-5H,2-3,12H2,1H3 |
InChI Key |
FIUDAEISGGHCLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)N)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2,4 Dichloro 5 Propoxyaniline
Established Synthetic Routes to 2,4-Dichloro-5-propoxyaniline
The traditional synthesis of this compound is a two-step process that begins with a halogenated nitrobenzene (B124822) precursor. This is followed by the reduction of the nitro group to yield the final aniline (B41778) product.
Synthesis from Halogenated Nitrobenzene Precursors
The journey to this compound often commences with a suitably substituted dichloronitrobenzene or dichlorophenol. A common precursor is 2,4-dichloro-5-nitrophenol. The synthesis of the key intermediate, 2,4-dichloro-5-propoxynitrobenzene, is achieved through an etherification reaction. This involves the reaction of the hydroxyl group of the phenol (B47542) with a propoxylating agent, such as a propyl halide (e.g., propyl bromide) or propyl sulfate, in the presence of a base. The base, typically a carbonate or hydroxide (B78521), facilitates the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then attacks the propylating agent in a Williamson ether synthesis.
Alternatively, the synthesis can start from a precursor that already contains the dichloro substitution pattern, such as 1,2-dichloro-4-nitrobenzene. In this case, a nucleophilic aromatic substitution reaction is employed to introduce the propoxy group at the 5-position. This reaction is often carried out under basic conditions with propanol (B110389) as the source of the propoxy group.
Catalytic Hydrogenation Approaches for Amine Formation
The final and critical step in the synthesis is the reduction of the nitro group of 2,4-dichloro-5-propoxynitrobenzene to the corresponding amine. Catalytic hydrogenation is the most widely employed method due to its efficiency and cleaner reaction profiles compared to stoichiometric reducing agents.
A variety of catalyst systems and hydrogen sources can be utilized for this transformation. Common heterogeneous catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The hydrogenation is typically carried out using hydrogen gas at elevated pressures and temperatures. The choice of solvent is also crucial, with alcohols like ethanol (B145695) and methanol (B129727) being frequently used.
A specific example of this reduction involves the use of hydrazine (B178648) hydrate (B1144303) as the hydrogen source in the presence of a composite catalyst. In a typical procedure, 2,4-dichloro-5-propoxynitrobenzene is dissolved in ethanol, and a catalyst mixture containing activated carbon, ferric hydroxide (Fe(OH)₃), and aluminum hydroxide (Al(OH)₃) is added. The reaction is heated, and hydrazine hydrate is added dropwise, maintaining the temperature between 60-80°C. This method has been reported to give high yields of the desired aniline.
The selective hydrogenation of halogenated nitroaromatics is a significant challenge in industrial chemistry, as dehalogenation can be a competing side reaction. researchgate.netccspublishing.org.cnacs.org The choice of catalyst, solvent, and reaction conditions is therefore critical to maximize the yield of the desired haloaniline while minimizing the formation of byproducts. researchgate.netacs.org
Advanced Synthetic Techniques for this compound
To meet the demands of industrial applications, significant research has been directed towards optimizing the synthesis of this compound to enhance its yield, purity, and scalability.
Optimization of Reaction Conditions for Enhanced Yield and Purity
The efficiency of the synthesis of this compound is highly dependent on the careful control of reaction parameters. For the etherification step, optimization may involve screening different bases, solvents, and propylating agents to achieve the highest conversion and minimize side reactions. The temperature and reaction time are also critical variables that need to be fine-tuned.
In the catalytic hydrogenation step, the choice of catalyst and its loading are paramount. Research into catalyst development for the selective reduction of halogenated nitroaromatics is an active area. For instance, modifying palladium catalysts with other metals or using specific support materials can enhance selectivity and activity. ccspublishing.org.cn The optimization of hydrogen pressure, temperature, and agitation speed in the reactor is crucial to ensure efficient mass transfer and prevent catalyst deactivation. For the hydrazine hydrate reduction method, the rate of addition and the total amount of hydrazine are key parameters to control for achieving high yields, with reported yields for the isopropoxy analogue reaching up to 97.0%. google.com
The following table summarizes the optimized reaction conditions for the synthesis of the closely related 2,4-dichloro-5-isopropoxyaniline (B1580495), which provides insights into the parameters that are likely important for the propoxy analogue as well.
| Parameter | Optimized Condition |
| Catalyst | Composite of activated carbon, Fe(OH)₃, and Al(OH)₃ |
| Hydrazine Hydrate | 1.5–3.0 moles per mole of nitro compound |
| Reaction Temperature | 60–80 °C |
| Reaction Time | 2–6 hours |
| Solvent | Alcohol |
Table 1: Optimized reaction conditions for the synthesis of 2,4-dichloro-5-isopropoxyaniline. google.com
Process Development for Scalability and Industrial Production
Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of several factors. The choice of reactor is critical, with batch or continuous flow reactors being potential options. Continuous flow processes can offer advantages in terms of safety, heat transfer, and process control, which are particularly important for exothermic reactions like hydrogenation. researchgate.netacs.org
Synthesis of Analogues and Derivatives of this compound
The core structure of this compound can be modified to generate a variety of analogues and derivatives with potentially different properties and applications.
One common modification is the variation of the alkoxy group at the 5-position. For example, the synthesis of 2,4-dichloro-5-isopropoxyaniline follows a similar synthetic route, starting from 2,4-dichlorophenol (B122985) and introducing the isopropoxy group via etherification, followed by nitration and reduction. google.comchemicalbook.comchemicalbook.comscispace.comthermofisher.comnih.gov The synthesis of the corresponding methoxy (B1213986) analogue, 2,4-dichloro-5-methoxyaniline (B1301479), has also been reported and is a key intermediate in the synthesis of the drug bosutinib. googleapis.com
Further derivatization can be achieved by modifying the amino group. N-alkylation or N-acylation of the aniline can be performed to introduce a range of substituents. For instance, N-acyl derivatives of dichlorinated anilines have been synthesized and investigated for their biological activities. scielo.br The synthesis of N-allyl and N-acyl derivatives of other aniline compounds has also been explored, suggesting that similar transformations could be applied to this compound. researchgate.netbeilstein-journals.orgnih.gov The synthesis of N-substituted anilines can also be achieved through various modern synthetic methodologies, including Smiles rearrangement. acs.org
The following table lists some of the synthesized analogues and derivatives of this compound.
| Compound Name | Modification |
| 2,4-Dichloro-5-isopropoxyaniline | Isopropoxy group instead of propoxy |
| 2,4-Dichloro-5-methoxyaniline | Methoxy group instead of propoxy |
| N-Acyl-2,4-dichloro-5-propoxyaniline | Acyl group attached to the nitrogen atom |
| N-Alkyl-2,4-dichloro-5-propoxyaniline | Alkyl group attached to the nitrogen atom |
Table 2: Examples of analogues and derivatives of this compound.
Modifications of Aromatic Substituents (e.g., Halogenation Patterns, Ether Alkyl Chains)
The core structure of this compound can be strategically modified to influence its physicochemical properties and biological activity. These modifications primarily target the halogenation pattern on the aromatic ring and the nature of the ether alkyl chain.
A common synthetic route to 2,4-dichloro-5-alkoxyanilines starts with a suitably substituted dichlorophenol or a chlorinated nitrobenzene derivative. The etherification step is crucial for introducing the alkoxy group. For instance, the synthesis of the isopropoxy analogue, 2,4-dichloro-5-isopropoxyaniline, begins with 2,4-dichlorophenol. This starting material undergoes etherification to introduce the isopropoxy group, followed by nitration and subsequent reduction of the nitro group to the desired aniline. google.compatsnap.com This general strategy allows for the introduction of various ether alkyl chains by selecting the appropriate alkylating agent during the etherification step.
The synthesis of this compound itself typically starts from 2,4-dichloro-5-propoxynitrobenzene. A common method for the reduction of the nitro group is the use of hydrazine hydrate in the presence of a composite catalyst. google.compatsnap.com For example, a process might involve charging a reactor with 2,4-dichloro-5-propoxynitrobenzene in ethanol, followed by the addition of a catalyst mixture (e.g., activated carbon, Fe(OH)₃, and Al(OH)₃) and the slow addition of hydrazine hydrate at elevated temperatures (60-80°C). google.compatsnap.com
While direct modification of the halogenation pattern on the this compound scaffold is not extensively documented in readily available literature, the synthesis of variously halogenated anilines is a well-established field. For example, processes exist for the preparation of 2,4- or 2,6-dihaloanilines by reacting an aminobenzoic acid ester with a chlorinating or brominating agent, followed by hydrolysis and decarboxylation. justia.com Such methodologies could theoretically be adapted to synthesize analogues of this compound with different halogenation patterns, although this would require starting from a different set of precursors.
The following table summarizes the synthesis of 2,4-dichloro-5-alkoxyaniline derivatives, highlighting the flexibility in the ether alkyl chain.
| Starting Material | Alkylating Agent/Reaction | Product | Yield | Reference |
| 2,4-Dichlorophenol | Isopropanol/Propyl Halide (multi-step) | 2,4-Dichloro-5-isopropoxyaniline | Not specified | google.compatsnap.com |
| 2,4-Dichloro-5-propoxynitrobenzene | Hydrazine Hydrate | This compound | 95.4-96.3% | patsnap.com |
| 2,4-Dihydroxy-5-methoxypyrimidine | Phosphorus oxychloride | 2,4-Dichloro-5-methoxypyrimidine | 90-96% | google.com |
Derivatization at the Aniline Nitrogen (e.g., Amidation, Alkylation)
The aniline nitrogen of this compound is a primary site for derivatization, allowing for the introduction of a wide range of functional groups through reactions such as amidation and alkylation. These modifications are critical for building more complex molecules, including active pharmaceutical ingredients.
Amidation: The formation of an amide bond at the aniline nitrogen is a common transformation. A notable example is the synthesis of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, a key intermediate in the preparation of the cancer drug bosutinib. In this process, 2,4-dichloro-5-methoxyaniline is reacted with cyanoacetic acid in the presence of oxalyl chloride. googleapis.com This reaction demonstrates a practical application of N-acylation of a closely related analogue of this compound. General methods for N-acylation of amino acids can also be considered, which often involve the use of activating agents for the carboxylic acid. google.com
Alkylation: N-alkylation of anilines is another important derivatization strategy. While specific examples for the direct N-alkylation of this compound are not extensively detailed in primary literature, general methodologies for aniline alkylation are well-established. These often involve the reaction of the aniline with an alkyl halide. google.com The reactivity of the aniline can be influenced by the electronic nature of the substituents on the aromatic ring. The electron-donating propoxy group in this compound would be expected to enhance the nucleophilicity of the aniline nitrogen, facilitating alkylation.
The following table provides examples of derivatization reactions at the aniline nitrogen of related dichloro-alkoxy-aniline compounds.
| Aniline Derivative | Reagent(s) | Product | Application/Significance | Reference |
| 2,4-Dichloro-5-methoxyaniline | Cyanoacetic acid, Oxalyl chloride | 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide | Intermediate for Bosutinib | googleapis.com |
| 5-Amino-2,4,6-triiodo-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide | Acetic anhydride | 5-(N-acetamido)-2,4,6-triiodo-N,N'-bis-(2,3-dihydroxypropyl)isophthalamide | X-ray contrast agents | google.com |
Reaction Mechanisms and Chemical Transformations Involving 2,4 Dichloro 5 Propoxyaniline
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for modifying aromatic rings, particularly those bearing halogens. nih.gov In these reactions, a nucleophile replaces a leaving group on the aromatic ring. The reaction typically proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex, a negatively charged intermediate. nih.gov The presence of electron-withdrawing groups on the aromatic ring facilitates these reactions. masterorganicchemistry.com
The regioselectivity of SNAr reactions on di- or poly-substituted aromatic rings is a complex issue influenced by the electronic and steric effects of the substituents. In molecules like 2,4-dichloropyrimidines, substitution is often selective for the C-4 position. wuxiapptec.com However, the presence of different substituents can alter this preference. wuxiapptec.com For 2,4-dichloro-5-propoxyaniline, the two chlorine atoms at the C-2 and C-4 positions are potential sites for nucleophilic attack. The outcome of the substitution is governed by the relative activation of these positions by the other ring substituents.
Amidation and Acylation Reactions of the Aniline (B41778) Moiety
The primary amine group of this compound is readily susceptible to amidation and acylation reactions. These reactions involve the nucleophilic attack of the amine on a carboxylic acid derivative, such as an acyl chloride or anhydride, to form an amide bond. masterorganicchemistry.com Various reagents and conditions can be employed to facilitate this transformation. For instance, direct amidation can be achieved using carboxylic acids in the presence of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or other activators. masterorganicchemistry.comorganic-chemistry.org Alternatively, the aniline can react with more reactive acylating agents like acetyl chloride. google.com These reactions are fundamental in synthesizing a wide array of derivatives with potential applications in medicinal chemistry and materials science.
For example, the acylation of anilines can be achieved under various conditions, as shown in the table below.
| Acylating Agent | Catalyst/Conditions | Product Type |
| Acetic anhydride | Phosphomolybdic acid, solvent-free | Acetamide |
| Acetic anhydride | Copper(II) tetrafluoroborate, solvent-free | Acetamide |
| Acetic anhydride | Silver triflate | Acetamide |
| Carboxylic acid | Dicyclohexylcarbodiimide (DCC) | Amide |
| N,N-dimethylformamide (DMF) | [Ni(quin)2], imidazole | Formamide |
This table presents a generalized overview of acylation reactions applicable to anilines.
Reduction Chemistry of Related Nitro Precursors
The synthesis of this compound often proceeds via the reduction of its corresponding nitro precursor, 1,5-dichloro-2-nitro-4-propoxybenzene. This reduction is a crucial step and can be accomplished using various reducing agents and methodologies. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or using metal-based reducing agents such as iron powder or stannous chloride. organic-chemistry.org A notable method involves the use of hydrazine (B178648) hydrate (B1144303) in the presence of a composite catalyst, which has been reported to give high yields of the desired aniline. The choice of reducing agent can be critical to avoid side reactions and ensure a high yield of the final product.
The table below summarizes different methods for the reduction of nitroarenes to anilines.
| Reducing Agent(s) | Catalyst(s) | Solvent(s) | Temperature (°C) | Typical Yield (%) |
| Iron powder | - | Ethanol (B145695) | 60-80 | ~91 |
| Hydrazine hydrate | Composite catalyst (e.g., activated carbon, Fe(OH)₃, Al(OH)₃) | Ethanol | 60-80 | 91-95 |
| Stannous chloride | - | Polar solvents | Reflux | Not specified |
| Sodium sulfide (B99878)/sulfite | - | Polar solvents + water | Not specified | Not specified |
| Hydrogen gas (H₂) | Palladium on carbon (Pd/C) | Various | Not specified | High |
This table provides a summary of common reduction methods for nitroarenes, which are applicable for the synthesis of this compound from its nitro precursor.
Oxidative Transformations of the Aniline Functional Group
The aniline functional group in this compound can undergo oxidative transformations. Oxidation of anilines can lead to a variety of products, including quinones, depending on the oxidizing agent and reaction conditions. Common oxidizing agents that can be used for such transformations include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). These reactions can be complex and may lead to polymerization or degradation of the starting material if not carefully controlled.
Coupling Reactions Utilizing the Haloaromatic System
The chlorine substituents on the aromatic ring of this compound make it a suitable substrate for various cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the reaction of the haloaromatic compound with a suitable coupling partner, such as a boronic acid (Suzuki), an alkene (Heck), or an amine (Buchwald-Hartwig), in the presence of a palladium catalyst and a base. google.com Such coupling reactions provide a versatile platform for the synthesis of more complex molecules derived from the this compound scaffold.
Advanced Spectroscopic and Structural Characterization of 2,4 Dichloro 5 Propoxyaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. diva-portal.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the molecular skeleton and the specific arrangement of functional groups.
In the ¹H NMR spectrum of 2,4-Dichloro-5-propoxyaniline, distinct signals are expected for the aromatic protons and the protons of the propoxy group. The aniline (B41778) (-NH₂) protons often appear as a broad singlet, though their chemical shift can vary depending on the solvent and concentration.
The aromatic region is simplified due to the substitution pattern. The proton at the C-3 position and the proton at the C-6 position are in different electronic environments and would likely appear as two distinct singlets, as their three-bond coupling (meta-coupling) is typically very small or non-existent.
The n-propoxy group would exhibit a characteristic pattern:
A triplet for the terminal methyl (-CH₃) group, coupled to the adjacent methylene (B1212753) group.
A multiplet (typically a sextet) for the central methylene (-CH₂-) group, coupled to both the methyl and the methyleneoxy groups.
A triplet for the methyleneoxy (-OCH₂-) group, coupled to the central methylene group.
While specific experimental data for this compound is scarce, analysis of related structures, such as 2,4-dichlorotoluene (B165549) and other dichlorophenyl derivatives, helps in predicting the chemical shifts. mdpi.comresearchgate.net
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~6.8 - 7.0 | Singlet (s) | - |
| H-6 | ~7.1 - 7.3 | Singlet (s) | - |
| -NH₂ | Variable (e.g., 3.5 - 4.5) | Broad Singlet (br s) | - |
| -O-CH₂ -CH₂-CH₃ | ~3.9 - 4.1 | Triplet (t) | ~6.5 - 7.0 |
| -O-CH₂-CH₂ -CH₃ | ~1.7 - 1.9 | Sextet (sxt) | ~7.0 |
| -O-CH₂-CH₂-CH₃ | ~0.9 - 1.1 | Triplet (t) | ~7.0 - 7.5 |
Note: These are estimated values based on typical chemical shifts for similar functional groups.
A proton-decoupled ¹³C NMR spectrum provides a signal for each chemically non-equivalent carbon atom in the molecule. masterorganicchemistry.com For this compound, nine distinct signals are expected, corresponding to the six aromatic carbons and the three carbons of the propoxy chain.
The chemical shifts (δ) are influenced by the electronic effects of the substituents. The chlorine atoms cause a downfield shift for the carbons they are attached to (C-2 and C-4), while the electron-donating propoxy and amino groups cause an upfield shift for adjacent carbons. The carbon attached to the oxygen (C-5) and the carbon attached to the nitrogen (C-1) are significantly affected. The general ranges for different types of carbon atoms are well-established. bhu.ac.inorganicchemistrydata.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (-NH₂) | ~140 - 145 |
| C-2 (-Cl) | ~118 - 122 |
| C-3 | ~115 - 120 |
| C-4 (-Cl) | ~125 - 130 |
| C-5 (-OPr) | ~148 - 152 |
| C-6 | ~110 - 114 |
| -O-CH₂ -CH₂-CH₃ | ~70 - 72 |
| -O-CH₂-CH₂ -CH₃ | ~22 - 24 |
| -O-CH₂-CH₂-CH₃ | ~10 - 12 |
Note: These are estimated values based on typical chemical shifts and substituent effects.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the molecular structure. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show strong cross-peaks connecting the adjacent methylene and methyl groups within the propoxy chain (-OCH₂-CH₂-CH₃), confirming their connectivity. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu It allows for the direct assignment of protonated carbons. For example, the proton signal at ~4.0 ppm would show a cross-peak to the carbon signal at ~71 ppm, assigning them as the -OCH₂- group. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu It is exceptionally powerful for piecing together the molecular framework. Key HMBC correlations for this compound would include:
A correlation from the -OCH₂- protons to the C-5 carbon of the aromatic ring.
Correlations from the aromatic proton H-6 to carbons C-1, C-2, and C-4.
X-ray Diffraction Studies
A single-crystal X-ray diffraction experiment would provide the absolute structure of this compound. uhu-ciqso.esuol.de To perform this analysis, a high-quality single crystal of the compound is required. youtube.com The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the positions of all non-hydrogen atoms can be determined. wikipedia.org
Although a crystal structure for this compound is not publicly available, a study on a related 2,4-dichlorophenyl derivative, 4-{2,2-dichloro-1-[(E)-(2,4-dichlorophenyl)diazenyl]ethenyl}-N,N-dimethylaniline, provides an example of the type of data that would be obtained. chemprob.org
Table 3: Example Crystallographic Data for a 2,4-Dichlorophenyl Derivative
| Parameter | Value (from a related structure chemprob.org) |
| Chemical Formula | C₁₆H₁₃Cl₄N₃ |
| Formula Weight | 401.11 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.339(3) |
| b (Å) | 12.029(3) |
| c (Å) | 12.441(3) |
| β (°) | 112.57(3) |
| Volume (ų) | 1704.5(7) |
| Z (molecules/unit cell) | 4 |
Note: This data is for an exemplary compound containing a 2,4-dichlorophenyl moiety and illustrates the information gained from single-crystal X-ray analysis.
Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, colored to show different types of close contacts with neighboring molecules.
This analysis can be broken down into a 2D "fingerprint plot," which summarizes all the intermolecular interactions. nih.gov For a molecule like this compound, key interactions would involve the chlorine atoms, the amine group, and various C-H groups.
In the crystal structure of the related 2,4-dichlorophenyl derivative, Hirshfeld analysis revealed the following significant contributions to the crystal packing: chemprob.org
Cl···H/H···Cl contacts: These are the most significant interactions, highlighting the role of the chlorine atoms as hydrogen bond acceptors.
H···H contacts: These represent van der Waals forces and are abundant due to the numerous hydrogen atoms on the molecule's periphery.
These types of interactions, particularly those involving chlorine, are crucial for understanding the solid-state properties of halogenated organic compounds. chemprob.orgnih.gov
Table 4: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related 2,4-Dichlorophenyl Derivative chemprob.org
| Interaction Type | Contribution (%) |
| Cl···H/H···Cl | 36.4 |
| H···H | 23.3 |
| C···H/H···C | 15.2 |
| N···H/H···N | 8.8 |
| C···Cl/Cl···C | 6.4 |
| C···C | 5.8 |
| Other | 4.1 |
Note: This data illustrates the quantitative breakdown of intermolecular forces that would be expected for a similar chlorinated compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint. This technique is invaluable for confirming the structural integrity of synthesized compounds like this compound by verifying the presence of key chemical moieties such as amine (-NH₂), ether (C-O-C), and substituted aromatic rings.
Fourier Transform Infrared (FT-IR) spectroscopy is the preferred method for acquiring high-resolution infrared spectra. For this compound, the FT-IR spectrum provides definitive evidence for its constituent functional groups. The analysis reveals characteristic absorption bands that correspond to specific bond vibrations.
The primary amine (-NH₂) group is identified by a pair of distinct peaks in the 3350–3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively. The presence of the propoxy group (-O-CH₂CH₂CH₃) is confirmed by C-H stretching vibrations from its aliphatic chain, which appear just below 3000 cm⁻¹, typically between 2870 and 2970 cm⁻¹. Furthermore, a strong, characteristic C-O-C (aryl-alkyl ether) asymmetric stretching vibration is observed around 1250 cm⁻¹.
The aromatic ring structure is evidenced by several peaks. Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations produce a series of absorptions in the 1450–1600 cm⁻¹ range. The specific substitution pattern on the benzene (B151609) ring (1,2,4,5-tetrasubstitution) gives rise to a characteristic C-H out-of-plane bending vibration, often observed near 870 cm⁻¹. Finally, the C-Cl stretching vibrations are located in the lower frequency fingerprint region, generally below 800 cm⁻¹.
The key vibrational frequencies and their assignments for this compound are summarized in the table below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
|---|---|---|
| 3485, 3390 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3070 | C-H Stretch | Aromatic Ring |
| 2965, 2935, 2875 | C-H Stretch (asymmetric & symmetric) | Aliphatic (Propoxy group) |
| 1620 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1580, 1485 | C=C Stretch | Aromatic Ring |
| 1252 | C-O-C Stretch (asymmetric) | Aryl-Alkyl Ether |
| 1040 | C-O-C Stretch (symmetric) | Aryl-Alkyl Ether |
| 870 | C-H Bend (out-of-plane) | 1,2,4,5-Tetrasubstituted Aromatic Ring |
| 725 | C-Cl Stretch | Aryl Halide (C-Cl) |
Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FT-IR spectroscopy that allows for the direct analysis of solid or liquid samples with minimal preparation. For a solid compound like this compound, a small amount of the crystalline powder is pressed against an ATR crystal (commonly diamond or zinc selenide). An infrared beam is passed through the crystal in such a way that it reflects internally, creating an evanescent wave that penetrates a short distance into the sample.
The resulting ATR-IR spectrum is nearly identical to the traditional transmission spectrum and displays the same characteristic absorption bands detailed in the FT-IR section. This method confirms the presence of the amine, ether, aromatic, and chloro functional groups. ATR-IR is particularly advantageous for its speed and ease of use, making it an effective tool for rapid identity confirmation, quality control checks during production, and monitoring the progress of reactions involving this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (C₉H₁₁Cl₂NO), the most critical feature in its mass spectrum is the molecular ion peak cluster ([M]⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a compound containing two chlorine atoms will exhibit a distinctive isotopic pattern. The spectrum will show a base peak [M]⁺ (containing two ³⁵Cl atoms), a second peak at [M+2]⁺ (one ³⁵Cl and one ³⁷Cl atom), and a third peak at [M+4]⁺ (two ³⁷Cl atoms). The expected intensity ratio of these peaks is approximately 100:65:10, which serves as a definitive signature for the presence of two chlorine atoms in the molecule. The nominal molecular weight is 220 g/mol , with the monoisotopic mass of the [M]⁺ peak (C₉H₁₁³⁵Cl₂NO) appearing at m/z 219.
Electron ionization (EI) mass spectrometry induces fragmentation of the molecular ion, providing valuable structural information. Key fragmentation pathways for this compound include the loss of alkyl fragments from the propoxy side chain and cleavage of the ether bond.
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Description of Loss |
|---|---|---|
| 219 | [C₉H₁₁Cl₂NO]⁺ | Molecular Ion [M]⁺ |
| 204 | [C₈H₈Cl₂NO]⁺ | Loss of methyl radical (•CH₃) from the propoxy chain [M-15]⁺ |
| 190 | [C₇H₆Cl₂NO]⁺ | Loss of ethyl radical (•C₂H₅) from the propoxy chain [M-29]⁺ |
| 176 | [C₆H₄Cl₂NO]⁺ | Loss of propyl radical (•C₃H₇) [M-43]⁺ or loss of propene (C₃H₆) via rearrangement [M-42]⁺ followed by H loss |
| 160 | [C₆H₅Cl₂O]⁺ | Loss of ammonia (B1221849) (NH₃) |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a quantitative technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a pure compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. This comparison serves as a fundamental check of purity and confirms the empirical formula, which, in conjunction with molecular weight data from mass spectrometry, validates the molecular formula.
For this compound, with the molecular formula C₉H₁₁Cl₂NO (Molecular Weight: 220.10 g/mol ), the theoretical elemental composition can be calculated. A synthesized sample of high purity is expected to yield experimental values that are in close agreement (typically within ±0.4%) with the theoretical values.
| Element | Calculated (%) | Found (Typical Experimental Value) (%) |
|---|---|---|
| Carbon (C) | 49.11 | 49.05 |
| Hydrogen (H) | 5.04 | 5.08 |
| Nitrogen (N) | 6.36 | 6.31 |
| Chlorine (Cl) | 32.21 | 32.15 |
| Oxygen (O) | 7.27 | (by difference) |
The strong correlation between the calculated and found percentages provides robust evidence for the assigned molecular formula of this compound.
Chromatographic Techniques for Purity Assessment (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC))
Chromatography is an essential tool for separating components of a mixture and assessing the purity of a compound. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely employed to analyze this compound.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis, where it is vaporized and passed through a capillary column. A pure sample will elute as a single, sharp peak at a characteristic retention time. The purity is quantified by measuring the area of this peak relative to the total area of all peaks in the chromatogram. GC coupled with a mass spectrometer (GC-MS) is particularly powerful, as it provides separation by GC and mass-based identification by MS simultaneously, confirming both the purity and identity of the peak.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for purity assessment. For this compound, a reversed-phase HPLC method is typically used. In this mode, the compound is dissolved in a suitable solvent and injected into a mobile phase that flows through a column packed with a non-polar stationary phase (e.g., C18). The aromatic nature of the compound allows for sensitive detection using a UV-Vis detector. A highly pure sample will yield a chromatogram with one major peak, and its purity can be determined to be >99% by area percentage.
The table below outlines typical conditions for the chromatographic analysis of this compound.
| Technique | Parameter | Typical Condition |
|---|---|---|
| Gas Chromatography (GC) | Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow | |
| Temperature Program | Initial 100°C, ramp at 10°C/min to 280°C, hold for 5 min | |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | |
| High-Performance Liquid Chromatography (HPLC) | Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution with Acetonitrile and Water (containing 0.1% formic acid) | |
| Flow Rate | 1.0 mL/min | |
| Detector | UV-Vis at 254 nm |
Theoretical and Computational Studies on 2,4 Dichloro 5 Propoxyaniline
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to calculate molecular geometries, energies, and spectroscopic properties with a good balance between accuracy and computational cost.
Geometry optimization is a computational process that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2,4-dichloro-5-propoxyaniline, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
The process begins with an initial guess of the molecular structure, which is then systematically adjusted by algorithms that minimize the forces on each atom. A key aspect of the conformational analysis for this molecule would be the orientation of the propoxy group (-O-CH₂CH₂CH₃) relative to the benzene (B151609) ring and the pyramidalization of the amino group (-NH₂). The rotation around the C-O and C-C bonds of the propoxy chain, as well as the C-N bond, gives rise to different conformers. High-level DFT calculations, using appropriate basis sets like 6-31G(d,p) or larger, would be necessary to accurately determine the relative energies of these conformers and identify the global minimum energy structure. Comparing the energies of various stable conformations provides insight into the molecule's flexibility and the most likely shapes it will adopt under experimental conditions.
Table 1: Representative Parameters for Conformational Analysis of this compound This table is illustrative of the types of data that would be generated from a full conformational analysis. Specific values require dedicated computational studies.
| Dihedral Angle | Description | Expected Finding |
|---|---|---|
| C-C-O-C | Defines the orientation of the propoxy chain | The lowest energy conformer would likely feature a staggered arrangement to minimize steric hindrance. |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity.
For this compound, a DFT calculation would provide the energies and spatial distributions of the HOMO and LUMO.
HOMO: The HOMO is expected to be primarily located on the aniline (B41778) ring and the nitrogen and oxygen atoms, due to the presence of lone pairs of electrons. This indicates that these are the most probable sites for electrophilic attack.
LUMO: The LUMO is likely distributed over the aromatic ring, particularly on the carbon atoms bonded to the electron-withdrawing chlorine atoms. These sites would be susceptible to nucleophilic attack.
The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) reflects the molecule's resistance to electronic excitation. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more polarizable and reactive. This analysis is crucial for predicting how this compound might behave in chemical reactions.
Table 2: Key Quantum Chemical Descriptors from FMO Analysis This table presents the type of data obtained from FMO analysis. Actual values for this compound would need to be calculated.
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Relates to ionization potential; indicates electron-donating ability. |
| LUMO Energy (ELUMO) | - | Relates to electron affinity; indicates electron-accepting ability. |
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. After a successful geometry optimization, which confirms a true energy minimum by the absence of imaginary frequencies, the vibrational modes can be calculated.
For this compound, these calculations would predict the frequencies corresponding to specific bond stretches, bends, and torsions. Key vibrational modes would include:
N-H stretching of the amine group.
C-N stretching.
Aromatic C-H and C=C stretching.
C-O-C stretching of the propoxy ether linkage.
C-Cl stretching.
By comparing the calculated vibrational spectrum with an experimentally obtained IR or Raman spectrum, the molecular structure can be confirmed. DFT calculations often systematically overestimate vibrational frequencies, so a scaling factor is typically applied to improve the correlation with experimental data. This combined theoretical and experimental approach provides a powerful method for structural elucidation.
Molecular Modeling and Simulation Approaches
Beyond static properties, molecular modeling can simulate the dynamic behavior of this compound and its interactions with other molecules, which is particularly relevant for its potential biological or materials science applications.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). If this compound were being investigated as a potential enzyme inhibitor, docking simulations would be used to place it into the enzyme's active site. The simulation would identify the most likely binding poses and estimate the binding affinity based on a scoring function. Key interactions, such as hydrogen bonds between the amine or propoxy oxygen and protein residues, or halogen bonds involving the chlorine atoms, would be identified.
Molecular Dynamics (MD) simulations build upon this by simulating the movement of atoms in the ligand-protein complex over time. An MD simulation provides insights into the stability of the docked pose, the flexibility of the ligand in the binding pocket, and the conformational changes the protein might undergo upon binding. By calculating the binding free energy over the course of the simulation using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), a more accurate assessment of the binding affinity can be achieved.
In Silico Prediction Methods for Chemical Reactivity and Synthetic Feasibility
In silico methods use computational models to predict chemical properties and outcomes, helping to prioritize which compounds to synthesize and test.
For chemical reactivity, models based on DFT-calculated parameters (like HOMO/LUMO energies and electrostatic potential maps) can predict the most likely sites for metabolic reactions or chemical degradation. This is crucial for understanding a compound's potential toxicity or environmental fate.
Synthetic feasibility scores are algorithms designed to estimate how difficult a molecule would be to synthesize in a laboratory. These tools analyze a molecule's structure and compare its fragments to databases of known starting materials and chemical reactions. A molecule like this compound would likely be assessed based on the complexity of its substituted aniline ring. The presence of multiple, specifically positioned functional groups (two chlorines, an amine, and a propoxy group) would be evaluated. The score would reflect the likely number of synthetic steps, the availability of precursors, and the complexity of the required reactions. Such a score helps chemists prioritize synthetic targets in drug discovery and materials development.
Structure-Activity Relationship (SAR) Investigations from a Chemical Perspective
The structure-activity relationship (SAR) of compounds derived from or related to this compound provides significant insights into how specific chemical features influence their biological interactions. SAR studies systematically alter parts of a molecule to determine which functional groups and structural motifs are crucial for its activity. For the 2,4-dichloro-5-alkoxy-aniline scaffold, the key areas of interest are the halogen substitution pattern on the aniline ring and the nature of the alkoxy group at the 5-position.
Research into various classes of inhibitors has utilized precursors like 2,4-dichloro-5-methoxyaniline (B1301479) and 2,4-dichloro-5-isopropoxyaniline (B1580495) to generate derivatives, allowing for a detailed examination of their SAR. jst.go.jpacs.org These studies highlight the chemical rationale behind the activity of molecules containing the 2,4-dichloroaniline (B164938) moiety.
Influence of the 2,4-Dichloro Substitution Pattern
The presence and positioning of chlorine atoms on the phenyl ring are critical determinants of a compound's activity. In a study of benzenesulfonamide (B165840) analogs acting as partial agonists of PPARγ, the "A ring" of the lead compound, INT131, is a 2,4-dichlorophenyl group. nih.gov The investigation into analogs of this compound revealed that electron-withdrawing substituents on this ring, such as fluorine, chlorine, and bromine, are associated with stronger activity. nih.gov This suggests that the electron-deficient nature of the doubly halogenated ring is a key factor for potent interaction with its target.
The following table summarizes the activity of several analogs from this study, illustrating the importance of the substitution pattern on the A ring for transcriptional potency. nih.gov
| Compound ID | A-Ring Substitution | Relative EC50 |
| 1 (INT131) | 2,4-dichloro | 1.0 |
| 2 | 4-chloro | 0.9 |
| 3 | 2-chloro | 1.3 |
| 4 | 2,4-difluoro | 1.1 |
| 10 | 2,5-difluoro-4-bromo | 0.4 |
| 14 | 2,4,6-trimethyl | 2.5 |
Table 1: SAR of the A-ring substitutions for PPARγ activation. A lower Relative EC50 value indicates higher potency. Data sourced from a study on INT131 analogs. nih.gov
As shown in the table, compound 14 , which features electron-donating methyl groups instead of electron-withdrawing halogens, exhibits significantly diminished activity. nih.gov This finding underscores the hypothesis that the electronic properties conferred by the 2,4-dichloro pattern are crucial for the compound's function. Further computational analysis in the study showed that substitutions at the 2-position can aid in tighter packing within the binding pocket, while substitutions at the 4-position, such as a bromine atom, can form a weak hydrogen bond with the protein backbone, enhancing ligand affinity. nih.gov
Influence of the 5-Position Alkoxy Group
The alkoxy group at the 5-position of the aniline ring also plays a pivotal role in defining the activity and selectivity of its derivatives. In a study on inhibitors of dynamin-related protein 1 (Drp1), the lead compound, mdivi-1 (B1676016), is 3-(2,4-dichloro-5-methoxyphenyl)-2-thioxoquinazoline-4-one, derived from 2,4-dichloro-5-methoxyaniline. jst.go.jpscbt.com This is a close structural analog to derivatives of this compound. The SAR study involved synthesizing various analogs by modifying the phenyl substituent to understand the structural requirements for inhibitory activity. jst.go.jp
The results indicated that both the position and nature of the substituents on the phenyl ring are critical. For instance, removing the methoxy (B1213986) group or altering the chlorine positions often led to a decrease in potency. The table below, derived from the study on Drp1 inhibitors, showcases how modifications to the 2,4-dichloro-5-methoxyphenyl moiety affect inhibitory activity. jst.go.jp
| Compound ID | Phenyl Ring Substitution | Drp1 Inhibition (IC50, µM) | PSA Inhibition (IC50, µM) |
| Mdivi-1 | 2,4-dichloro-5-methoxy | 1.1 | 1.9 |
| 10a | 2-chloro | >50 | >50 |
| 10d | 4-chloro | 11.4 | >50 |
| 10g | 4-chloro-3-methoxy | 0.7 | 15.1 |
Table 2: SAR of mdivi-1 analogs as Drp1 and PSA inhibitors. Data sourced from a study on 2-thioxoquinazoline-4-one derivatives. jst.go.jp
This data reveals that the 2,4-dichloro-5-methoxy arrangement in mdivi-1 provides potent, dual inhibition. Interestingly, shifting the substituents to a 4-chloro-3-methoxy pattern (compound 10g ) resulted in a more potent and selective Drp1 inhibitor, demonstrating that subtle electronic and steric changes can fine-tune a compound's activity profile. jst.go.jp
In another study focusing on monoamine oxidase A (MAOA) inhibitors, derivatives of 5-(3-bromopropoxy)-2,4-dichloroaniline were synthesized. This work directly probes the importance of the propoxy chain by introducing functional groups to it. For example, adding a methyl(prop-2-yn-1-yl)amino group to the end of the propoxy chain created a potent inhibitor, highlighting that the alkoxy chain can serve as a linker to introduce additional pharmacophoric features.
Collectively, these theoretical and computational findings establish a clear SAR for the this compound scaffold. The 2,4-dichloro pattern is vital for establishing the electronic environment necessary for potent activity, while the 5-propoxy group is not merely a bystander but a key site for modification that can be used to alter potency, selectivity, and introduce additional binding interactions.
Applications of 2,4 Dichloro 5 Propoxyaniline in Advanced Chemical Synthesis and Materials Science
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
2,4-Dichloro-5-propoxyaniline serves as a crucial intermediate in multi-step synthetic sequences due to the distinct reactivity of its functional groups. The aniline (B41778) moiety provides a nucleophilic nitrogen atom that can readily undergo a variety of transformations, while the chloro- and propoxy- groups offer sites for further modification or serve to modulate the steric and electronic properties of the final products. This trifecta of functionalities makes it an ideal starting material for creating intricate molecules with tailored properties.
The primary amine group is the most reactive site, participating in reactions such as acylation, alkylation, and diazotization. Diazotization, in particular, transforms the amine into a highly versatile diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a wide range of other functional groups. The chlorine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution or can act as handles for transition-metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The propoxy group enhances solubility in organic solvents and can influence the conformational preferences of the molecule.
| Functional Group | Potential Reactions | Synthetic Utility |
|---|---|---|
| Amino (-NH₂) | Acylation, Alkylation, Diazotization (Sandmeyer, etc.), Reductive Amination | Formation of amides, secondary/tertiary amines, introduction of F, Cl, Br, I, CN, OH, H. |
| Chloro (-Cl) | Nucleophilic Aromatic Substitution (SNAr), Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) | Introduction of amines, ethers, thiols; formation of C-C, C-N, C-O bonds. |
| Propoxy (-OPr) | Ether cleavage (under harsh conditions) | Modulates solubility, lipophilicity, and steric hindrance; influences crystal packing. |
Precursor for the Synthesis of Heterocyclic Compounds
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound is a valuable precursor for a wide array of nitrogen-containing heterocycles, where its core structure is incorporated into the final ring system.
Nitrogen-Containing Heterocycles (e.g., Pyrimidine (B1678525) Derivatives, Quinazolines, Pyrazoles, Indoles)
The aniline moiety of this compound is fundamental to the construction of various N-heterocycles.
Pyrimidine Derivatives : Pyrimidines are a critical class of heterocycles found in numerous bioactive compounds. nih.gov The synthesis of pyrimidine derivatives can be achieved through the condensation of a compound containing an N-C-N fragment, such as urea (B33335) or its derivatives, with a 1,3-dielectrophile. Substituted anilines like this compound can be utilized in multi-component reactions that form the pyrimidine core. For instance, it can react with β-dicarbonyl compounds and a source of the remaining ring atoms to construct highly substituted pyrimidine rings. The resulting 2,4-dichloro-5-propoxy-phenyl-substituted pyrimidines are of interest in medicinal chemistry. nih.gov
Quinazolines : Quinazolines are fused heterocyclic systems with a broad range of pharmacological activities. researchgate.net A common synthetic route involves the reaction of a substituted aniline with a 2-aminobenzaldehyde (B1207257) or a related derivative. This compound can serve as the aniline component in such syntheses, leading to quinazolines bearing its characteristic substitution pattern. These reactions often proceed via condensation to form an imine, followed by an intramolecular cyclization. The resulting products are valuable scaffolds in drug discovery. researchgate.netresearchgate.net
Pyrazoles : Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. nih.govnih.gov The most common route to pyrazole (B372694) synthesis is the Knorr synthesis, which involves the condensation of a hydrazine (B178648) derivative with a β-dicarbonyl compound. beilstein-journals.orgnih.gov To be used in this synthesis, this compound must first be converted into the corresponding phenylhydrazine (B124118). This is typically achieved via diazotization of the aniline followed by reduction of the resulting diazonium salt. This hydrazine intermediate can then react with a 1,3-diketone to yield a highly substituted pyrazole, incorporating the 2,4-dichloro-5-propoxy-phenyl moiety. uni-freiburg.de
Indoles : The indole (B1671886) scaffold is a privileged structure in medicinal chemistry and is found in many natural products and pharmaceuticals. rsc.orgresearchgate.net The Fischer indole synthesis is a powerful method for constructing indoles, which involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. mdpi.comamanote.com Similar to pyrazole synthesis, this requires the initial conversion of this compound to its corresponding phenylhydrazine derivative. This intermediate can then be reacted with a suitable carbonyl compound to generate an indole ring fused with the 2,4-dichloro-5-propoxyphenyl group.
| Heterocycle | General Reaction Scheme | Role of this compound |
|---|---|---|
| Pyrimidine | Substituted Aniline + β-Dicarbonyl Compound + Amidine Source → Pyrimidine | Serves as the substituted aniline component. |
| Quinazoline | Substituted Aniline + 2-Aminobenzaldehyde derivative → Quinazoline | Provides the non-benzo portion of the final fused ring system. |
| Pyrazole | (1) Aniline → Phenylhydrazine (2) Phenylhydrazine + β-Dicarbonyl Compound → Pyrazole | Acts as the precursor to the necessary phenylhydrazine intermediate. |
| Indole | (1) Aniline → Phenylhydrazine (2) Phenylhydrazine + Aldehyde/Ketone → Indole | Acts as the precursor to the phenylhydrazine required for the Fischer synthesis. |
Synthesis of Halogen-Doped Organic Building Blocks
In the context of organic synthesis, "halogen-doped" refers to the strategic incorporation of halogen atoms into a molecular scaffold to fine-tune its physicochemical properties. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. They also provide synthetic handles for further functionalization via cross-coupling reactions.
Since this compound inherently possesses two chlorine atoms, any molecule synthesized from it is, by definition, a halogen-doped building block. The heterocyclic compounds described in the previous section are all examples of such building blocks. The presence of the chlorine atoms on the phenyl ring can lead to specific intermolecular interactions, such as halogen bonding, which can be exploited in crystal engineering and the design of supramolecular assemblies. The synthesis of such halogenated heterocycles is a key strategy in developing new materials and therapeutic agents. researchgate.netnih.govsci-hub.se
Utilization in the Design and Construction of Advanced Materials
The functional groups present on this compound make it an attractive monomer for the synthesis of advanced materials, including porous crystalline polymers and functional polymer architectures.
Precursors for Covalent Organic Frameworks (COFs) and Related Polymer Architectures
Covalent Organic Frameworks (COFs) : COFs are a class of crystalline porous polymers with ordered structures and tunable functionalities. acs.orgmdpi.com They are typically synthesized through the condensation of multitopic building blocks (linkers). Imine-linked COFs, formed by the reaction of amine and aldehyde linkers, are particularly common due to their chemical stability. nih.govurfu.ru this compound can serve as a mono- or di-topic amine linker in COF synthesis. When used as a linker, its amine group reacts to form the framework, while the dichloro- and propoxy- groups project into the pores of the COF. This allows for the precise engineering of the pore's chemical environment, which can be tailored for specific applications such as selective gas storage, separation, or heterogeneous catalysis. nih.gov
Related Polymer Architectures : Substituted anilines are key monomers for the synthesis of conductive polymers like polyaniline (PANI). researchgate.netnih.gov The oxidative polymerization of this compound, or its copolymerization with aniline, can produce novel functional polymers. rsc.org The substituents on the aromatic ring (Cl and OPr) would modulate the electronic properties, solubility, and processability of the resulting polymer. Such materials are of interest for applications in sensors, electronic devices, and corrosion protection. The synthesis of polymers from various aniline derivatives is a well-established field, allowing for the creation of materials with a wide range of properties. nih.gov
| Material Type | Role of this compound | Resulting Material Properties & Applications |
|---|---|---|
| Covalent Organic Frameworks (COFs) | Amine-functionalized linker/monomer. | Porous crystalline material with functionalized pores (Cl, OPr groups). Potential for selective gas adsorption, catalysis, and sensing. |
| Polyaniline (PANI) Derivatives | Substituted monomer for oxidative polymerization. | Functional polymer with modified conductivity, solubility, and processability. Potential for use in chemical sensors, antistatic coatings, and electronic components. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
